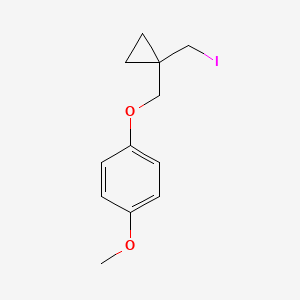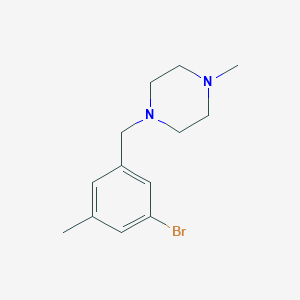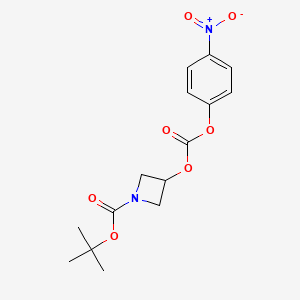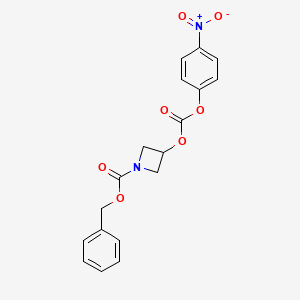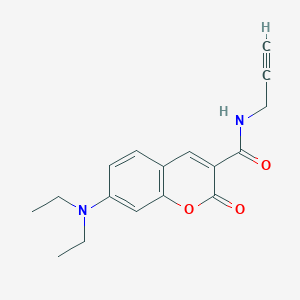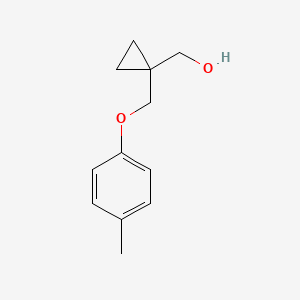
(1-((p-Tolyloxy)methyl)cyclopropyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-((p-Tolyloxy)methyl)cyclopropyl)methanol is an organic compound that features a cyclopropyl group attached to a methanol moiety, with a p-tolyloxy substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-((p-Tolyloxy)methyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with p-tolyloxy reagents under specific conditions. One common method is the Williamson ether synthesis, where cyclopropylmethanol reacts with p-tolyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
化学反应分析
Types of Reactions
(1-((p-Tolyloxy)methyl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative.
Substitution: The p-tolyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Cyclopropylmethanal or cyclopropylmethanoic acid.
Reduction: Cyclopropylmethane.
Substitution: Various substituted cyclopropylmethanol derivatives.
科学研究应用
Chemistry
In chemistry, (1-((p-Tolyloxy)methyl)cyclopropyl)methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be used to study the effects of cyclopropyl-containing molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the behavior of similar compounds in living organisms.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific biological activities.
Industry
In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals.
作用机制
The mechanism of action of (1-((p-Tolyloxy)methyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The cyclopropyl group can engage in unique binding interactions with enzymes and receptors, potentially leading to inhibition or activation of biological pathways. The p-tolyloxy group may also contribute to the compound’s overall activity by enhancing its binding affinity or stability.
相似化合物的比较
Similar Compounds
Cyclopropylmethanol: Lacks the p-tolyloxy group, making it less versatile in certain reactions.
p-Tolyloxyethanol: Contains an ethyl group instead of a cyclopropyl group, leading to different chemical properties.
Cyclopropylmethyl ether: Similar structure but lacks the hydroxyl group, affecting its reactivity.
Uniqueness
(1-((p-Tolyloxy)methyl)cyclopropyl)methanol is unique due to the combination of the cyclopropyl and p-tolyloxy groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
属性
IUPAC Name |
[1-[(4-methylphenoxy)methyl]cyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-10-2-4-11(5-3-10)14-9-12(8-13)6-7-12/h2-5,13H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQBVJTVDJVWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

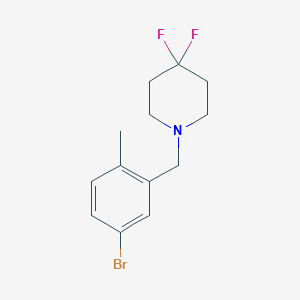

![1-[(2-Bromo-5-methoxyphenyl)methyl]azetidine](/img/structure/B8149063.png)
![tert-Butyl ((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)carbamate](/img/structure/B8149065.png)
![tert-Butyl ((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)(methyl)carbamate](/img/structure/B8149068.png)
![1-((6-Bromobenzo[d][1,3]dioxol-5-yl)methyl)piperidine](/img/structure/B8149074.png)
![4-((6-Bromobenzo[d][1,3]dioxol-5-yl)methyl)morpholine](/img/structure/B8149077.png)
